4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
This compound is a nitrogen-rich tricyclic heterocycle featuring a fused ring system (tricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene) with four nitrogen atoms distributed across its framework. Key structural elements include:
- A methyl group at position 4, which may influence steric hindrance and lipophilicity.
- A tetraazatricyclo core, combining pyridine-like and fused bicyclic motifs, likely conferring rigidity and unique electronic properties.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-8-15-19-9-12-10-21(7-5-14(12)22(15)20-11)17(23)13-4-3-6-18-16(13)24-2/h3-4,6,8-9H,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPDIBTWLQYKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N=CC=C4)SC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on heterocyclic analogs from the provided evidence (e.g., thiazolo-pyrimidines, pyrimido-quinazolines), emphasizing structural, synthetic, and physicochemical distinctions.
Table 1: Structural and Physicochemical Comparison
* Molecular formula for the target compound inferred from IUPAC name: Likely C₁₈H₁₅N₅O₂S or similar.
Key Observations:
Structural Complexity: The target compound exhibits a tricyclic system with four nitrogen atoms, surpassing the bicyclic frameworks of compounds 11a, 11b, and 12. This complexity may enhance binding specificity in biological systems but complicate synthesis . Compounds 11a and 11b share a thiazolo-pyrimidine core but differ in substituents (trimethylbenzylidene vs. cyanobenzylidene), impacting melting points and solubility. The cyanobenzylidene group in 11b reduces symmetry, lowering its melting point compared to 11a .
Functional Group Influence: Nitrile groups are common across all compounds, with IR absorptions near 2,220 cm⁻¹, suggesting similar electronic environments .
Synthetic Methodology :
- Compounds 11a/b were synthesized via condensation reactions using chloroacetic acid and aromatic aldehydes under acidic reflux, yielding ~68% .
- Compound 12 required 12-hour reflux with anthranilic acid in sodium ethoxide, highlighting the challenges of forming quinazoline systems compared to thiazolo-pyrimidines .
- The target compound’s synthesis likely demands advanced cyclization strategies due to its tricyclic structure, possibly involving transition-metal catalysis or high-temperature annulation.
Thermal Stability: Higher melting points in 11a (243–246°C) and 12 (268–269°C) versus 11b (213–215°C) correlate with crystallinity influenced by substituent bulkiness and hydrogen-bonding capacity.
Research Findings and Implications
- Biological Relevance : While the target compound’s activity is undocumented in the evidence, analogs like 11a/b and 12 (with nitrile and carbonyl groups) are often explored as kinase inhibitors or antimicrobial agents. The methylsulfanyl group could enhance bioavailability by modulating logP values .
- Spectroscopic Trends : Consistent NMR shifts for aromatic protons (δ 6.5–8.0 ppm in DMSO-d₆) and carbonyl carbons (δ 165–171 ppm) across 11a/b and 12 suggest predictable patterns for the target compound’s characterization .
Biological Activity
The compound 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene , often referred to in research as a tetraazatricyclo compound, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C₁₇H₁₈N₄S
- Molecular Weight : 342.42 g/mol
- CAS Number : Not specifically listed but can be derived from the systematic name.
Structural Representation
The structure of the compound features a complex tricyclic framework with multiple nitrogen atoms and a methylsulfanyl group attached to a pyridine ring. This unique configuration is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl] exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetraazatricyclo compounds showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl] | Moderate | |
| Similar Tetraazatricyclo Derivative | Strong |
Anticancer Potential
Preliminary research suggests that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines:
- Case Study : Research conducted on lung cancer cell lines indicated that treatment with tetraazatricyclo compounds resulted in a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The presence of nitrogen atoms in the structure may interact with DNA, inhibiting its replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death .
Toxicity and Safety Profile
Understanding the safety profile is crucial for any therapeutic application:
- Toxicity Assessment : Initial toxicity assessments indicate that while some derivatives show promise, further studies are needed to evaluate long-term effects and safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
